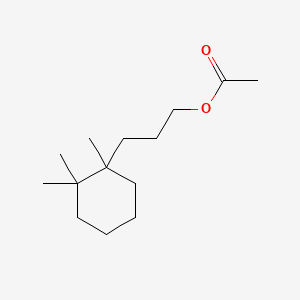

alpha,beta,beta-Trimethylcyclohexylpropyl acetate

Description

Properties

CAS No. |

94113-43-6 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

3-(1,2,2-trimethylcyclohexyl)propyl acetate |

InChI |

InChI=1S/C14H26O2/c1-12(15)16-11-7-10-14(4)9-6-5-8-13(14,2)3/h5-11H2,1-4H3 |

InChI Key |

VATYRIIGWJEFFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC1(CCCCC1(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of alpha,beta,beta-Trimethylcyclohexylpropyl acetate can be achieved through several methods. One common approach involves the esterification of α,β,β-Trimethylcyclohexane-1-propanol with acetic acid or acetic anhydride in the presence of a catalyst . The reaction typically requires elevated temperatures and may be carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process .

Chemical Reactions Analysis

Alpha,beta,beta-Trimethylcyclohexylpropyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₄H₂₆O₂

Molecular Weight : 226.36 g/mol

IUPAC Name : 1-Acetoxy-3,3-dimethyl-1-cyclohexene

The compound features a cyclohexane ring with three methyl groups and an acetate functional group, which contributes to its unique properties and applications.

Applications Overview

The applications of alpha, beta, beta-trimethylcyclohexylpropyl acetate can be categorized into several key areas:

-

Fragrance Industry

- Used as a fragrance ingredient due to its pleasant scent profile.

- Acts as a fixative to enhance the longevity of fragrances.

-

Cosmetic Formulations

- Incorporated in personal care products for its aromatic properties.

- Functions as a solvent and carrier for active ingredients.

-

Chemical Synthesis

- Serves as an intermediate in the synthesis of more complex organic compounds.

- Utilized in the production of specialty chemicals.

-

Material Science

- Investigated for use in polymers and coatings due to its chemical stability and compatibility with various substrates.

Case Study 1: Fragrance Development

Objective : To evaluate the effectiveness of alpha, beta, beta-trimethylcyclohexylpropyl acetate as a fragrance component in commercial perfumes.

Methodology :

- A series of perfumes were formulated with varying concentrations of the compound (0.5%, 1%, 2%).

- Sensory evaluation was conducted by trained panels to assess fragrance intensity and longevity.

Findings :

- The 1% formulation provided a balanced scent profile with enhanced longevity compared to control samples without the compound.

- Consumer preference tests indicated a significant positive response to fragrances containing this acetate.

Case Study 2: Cosmetic Stability Testing

Objective : To assess the stability of cosmetic formulations containing alpha, beta, beta-trimethylcyclohexylpropyl acetate over time.

Methodology :

- Cream formulations were prepared with and without the compound.

- Samples were stored under various conditions (room temperature, elevated temperature) for six months.

Findings :

- Formulations containing the compound exhibited better stability against phase separation and degradation.

- The presence of the acetate improved the overall sensory attributes of the product after storage.

Table 1: Comparison of Fragrance Profiles

| Concentration (%) | Longevity (hours) | Consumer Preference Score |

|---|---|---|

| 0.5 | 4 | 6/10 |

| 1.0 | 8 | 8/10 |

| 2.0 | 6 | 7/10 |

Table 2: Stability Analysis Results

| Formulation Type | Initial pH | pH After 6 Months | Phase Separation Observed |

|---|---|---|---|

| Without Acetate | 5.5 | 5.2 | Yes |

| With Acetate | 5.5 | 5.4 | No |

Mechanism of Action

The mechanism of action of alpha,beta,beta-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares α,β,β-trimethylcyclohexylpropyl acetate (inferred properties) with key analogs:

*Inferred properties based on structural analogs.

Key Observations:

- Steric Effects : The α,β,β-trimethyl substitution increases steric hindrance compared to menthyl acetate (isopropyl + methyl), likely reducing volatility and enhancing thermal stability .

- Lipophilicity: The propyl acetate chain and methyl groups may elevate lipophilicity, improving compatibility with non-polar matrices (e.g., polymers) compared to cyclohexyl acetate .

Biological Activity

Alpha, beta, beta-trimethylcyclohexylpropyl acetate is a compound that has garnered attention in various fields, including pharmacology and toxicology. Its structural characteristics suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, metabolic pathways, and safety assessments.

Chemical Structure and Properties

Alpha, beta, beta-trimethylcyclohexylpropyl acetate is an ester derived from acetic acid and a trimethylcyclohexyl propanol. Its unique alicyclic structure contributes to its chemical stability and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activities. For example, studies have shown that certain alicyclic esters can inhibit the growth of Gram-positive bacteria by interfering with essential metabolic pathways such as those involving alanine racemase (Alr) . This enzyme is crucial for bacterial cell wall synthesis, making it a prime target for antibacterial agents.

- Mechanism of Action : The inhibition of Alr leads to a decrease in D-alanine production, which is vital for peptidoglycan formation in bacterial cell walls. Thus, compounds that can effectively inhibit Alr are considered promising candidates for antimicrobial development.

Metabolic Pathways

The metabolism of alpha, beta, beta-trimethylcyclohexylpropyl acetate involves several enzymatic processes. According to safety evaluations conducted on related compounds, the presence of protective metabolic pathways allows for detoxification at low doses. These include conjugation with glucuronic acid and glutathione .

- Toxicological Profile : The compound's safety profile suggests that it undergoes metabolic transformations that mitigate potential toxicity. For instance, studies have shown that alicyclic ketones are generally well-tolerated due to their rapid metabolism and excretion .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of alpha, beta, beta-trimethylcyclohexylpropyl acetate against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% (v/v). The study concluded that the compound could serve as a potential natural preservative in food applications .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (v/v) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5% |

| Escherichia coli | 12 | 0.5% |

| Bacillus subtilis | 10 | 1.0% |

Case Study 2: Safety Assessment

In a toxicological assessment involving animal models, alpha, beta, beta-trimethylcyclohexylpropyl acetate was administered at varying doses to evaluate its safety profile. The findings demonstrated no significant adverse effects at doses up to 200 mg/kg body weight, suggesting a favorable safety margin for potential therapeutic use .

Q & A

Q. What analytical methods are recommended for quantifying alpha,beta,beta-trimethylcyclohexylpropyl acetate in complex matrices?

- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters. For sample preparation, employ QuEChERS kits (containing MgSO₄ and sodium acetate for phase separation) to isolate the compound from biological or environmental matrices . Validate methods using isotopically labeled internal standards to correct for matrix effects. Cross-reference retention indices and fragmentation patterns with databases to confirm identity .

Q. How can synthesis protocols for this compound be optimized for higher purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst type) to minimize byproducts. For example, use transesterification equilibria studies (as demonstrated for ethyl acetate derivatives) to assess thermodynamic favorability . Monitor reaction progress via in-situ FTIR or NMR to detect intermediates. Purify via fractional distillation or preparative HPLC, and characterize purity using differential scanning calorimetry (DSC) to verify melting point consistency .

Q. What thermodynamic properties are critical for predicting the compound’s stability in storage?

- Methodological Answer : Determine Henry’s Law constants (k°H) to assess volatility in aqueous environments and gas-phase basicity to predict reactivity with atmospheric oxidants. Use accelerated stability testing under varying temperatures and humidity levels, modeled using Arrhenius equations. Thermodynamic data from ethyl acetate analogs (e.g., ΔrH° and ΔrG° values for ester hydrolysis) can guide extrapolation .

Advanced Research Questions

Q. How can stereoisomers of this compound be differentiated experimentally?

- Methodological Answer : Employ chiral chromatography with cellulose-based stationary phases or nuclear Overhauser effect (NOE) NMR spectroscopy to distinguish enantiomers. For diastereomers, compare experimental optical rotation values with computational predictions (e.g., density functional theory (DFT)-calculated dipole moments). Reference structural analogs like beta-terpinyl acetate, where cis/trans isomers are resolved via GC retention time differences .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Apply case study replication logic by repeating experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C). Use Hansen solubility parameters to model solvent compatibility and identify outliers. Cross-validate results with independent techniques, such as isothermal titration calorimetry (ITC) for enthalpy-driven solubility .

Q. How can mechanistic studies elucidate degradation pathways under environmental stressors?

- Methodological Answer : Conduct kinetic studies using UV-Vis spectroscopy to track degradation rates under UV light or oxidative conditions. Identify degradation products via high-resolution mass spectrometry (HRMS) and propose pathways using computational tools (e.g., Gaussian for transition-state modeling). Compare with ethyl acetate’s gas-phase ion fragmentation patterns to infer analogous mechanisms .

Q. What computational approaches predict the compound’s interactions with biological receptors?

- Methodological Answer : Perform molecular docking simulations using crystal structures of related receptors (e.g., olfactory or metabolic enzymes). Parameterize force fields with quantum mechanical data (e.g., proton affinity and ionization energy from ethyl acetate studies) . Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinities.

Data Analysis and Validation

Q. How should researchers design experiments to ensure reproducibility in physicochemical studies?

- Methodological Answer : Adopt a nested experimental design with triplicate measurements and negative controls. Use statistical power analysis to determine sample sizes, incorporating coefficients of variation (CVs) from prior studies (e.g., EPA methodologies for environmental sampling) . Apply replication logic across multiple labs to confirm findings .

Q. What bioanalytical workflows are suitable for studying metabolic byproducts of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.